1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Brand Name: Vulcanchem
CAS No.: 874302-03-1
VCID: VC2676697
InChI: InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-7-5-9-15(11-13)22-17(24)23-16-10-6-8-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)F
Molecular Formula: C19H22BFN2O3
Molecular Weight: 356.2 g/mol

1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.: 874302-03-1

Cat. No.: VC2676697

Molecular Formula: C19H22BFN2O3

Molecular Weight: 356.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea - 874302-03-1

Specification

CAS No. 874302-03-1
Molecular Formula C19H22BFN2O3
Molecular Weight 356.2 g/mol
IUPAC Name 1-(3-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChI InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-7-5-9-15(11-13)22-17(24)23-16-10-6-8-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24)
Standard InChI Key BZCPINMTXBDIEP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)F

Introduction

Chemical Properties

Structural and Molecular Information

1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has a molecular formula of C19H22BFN2O3, with a molecular weight of approximately 356.20 g/mol . The structure features several key functional groups:

  • A 3-fluorophenyl group

  • A urea linkage (-NH-CO-NH-)

  • A 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group

The molecular structure incorporates a boron atom within the dioxaborolane ring, which is a characteristic feature of many organoboron compounds used in organic synthesis. This boron-containing moiety is particularly important for the compound's potential participation in coupling reactions and other synthetic transformations.

Physical Properties

The physical properties of 1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea have been documented across various sources, providing important information for researchers working with this compound. The key physical properties are summarized in the following table:

PropertyValueSource
Physical StateSolid
Melting Point255 to 259°C
Boiling Point404.3±30.0 °C at 760 Torr (predicted)
Density1.19±0.1 g/cm³ (predicted)
AppearanceNot specified in available sources

These physical properties are important considerations for researchers planning to work with this compound, particularly when designing purification strategies or planning reactions that may be temperature-sensitive .

Solubility and Stability

Regarding stability, storage recommendations indicate that the compound should be kept under refrigeration (2-8°C) in a sealed container, preferably under inert atmosphere conditions . This suggests potential sensitivity to moisture, oxygen, or elevated temperatures, which is consistent with the reactive nature of many organoboron compounds.

For stock solutions, it is advised to avoid repeated freezing and thawing cycles as this may lead to product degradation. When stored at -80°C, stock solutions can maintain stability for up to 6 months, while at -20°C, the recommended usage period is within 1 month .

Concentration1 mg5 mg10 mg
1 mM2.8074 mL14.0371 mL28.0742 mL
5 mM0.5615 mL2.8074 mL5.6148 mL
10 mM0.2807 mL1.4037 mL2.8074 mL

This table indicates the volume of solvent required to achieve the desired molarity when dissolving the specified amount of the compound . When preparing solutions, it is recommended to select appropriate solvents based on the specific experimental requirements and the solubility properties of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator